Carbonic Anhydrase-II Inhibitory Potency: Ki Benchmarking Against the Morpholine-Thiazole Series
Within a library of 25 morpholine-derived thiazoles evaluated against bovine carbonic anhydrase-II (bCA-II), the most potent derivative (compound 24) achieved a Ki of 9.64 ± 0.007 μM, representing a >5-fold improvement over the clinical reference standard acetazolamide and a >10-fold potency range relative to the weakest library members [1]. While individual Ki data for the target compound N-(5-methylthiazol-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide are not reported in the primary literature, this dataset establishes the quantitative performance ceiling and dynamic range achievable within the morpholine-thiazole class, providing a benchmark against which any newly procured compound can be experimentally compared.
| Evidence Dimension | Inhibitory constant (Ki) against bovine carbonic anhydrase-II |
|---|---|
| Target Compound Data | Not directly reported; position within morpholine-thiazole SAR series predictable from 5-methylthiazol-2-yl and thiophen-2-ylmethyl substitution pattern |
| Comparator Or Baseline | Compound 24 (most potent derivative): Ki = 9.64 ± 0.007 μM; Acetazolamide standard: Ki significantly higher; Weakest library members: Ki > 50 μM |
| Quantified Difference | >5-fold range between best-in-series and acetazolamide; >10-fold dynamic range across the 25-compound library |
| Conditions | In vitro enzyme inhibition assay; bovine carbonic anhydrase-II; concentration-dependent kinetic study with K_i determination |
Why This Matters
The established >10-fold Ki dynamic range within the morpholine-thiazole class demonstrates that even minor structural modifications produce large potency swings, justifying rigorous procurement of the exact specified structure rather than a 'similar-enough' analog for enzyme inhibition studies.
- [1] Tasleem M, Ullah S, Khan A, Mali SN, Kumar S, Mathew B, Oneto A, Noreen F, Eldesoky GE, Schenone S, Al-Harrasi A, Shafiq Z. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC Advances. 2024;14:22847–22866. doi:10.1039/D4RA03408B. View Source
